1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine
Description
1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and an ethylamine moiety attached to a phenyl ring
Properties
IUPAC Name |
1-[2-chloro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO/c1-6(15)8-3-2-7(4-9(8)11)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHNOSMYLGVPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OCC(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine can be achieved through several steps:
Starting Material: The synthesis begins with 2,4-dinitrochlorobenzene.
Reaction with Trifluoroethanol: The 2,4-dinitrochlorobenzene is reacted with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The resulting compound undergoes a substitution reaction with ethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (RO-Na+) are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is being explored for its therapeutic potential due to its ability to interact with biological systems. Its mechanism of action is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating neurological disorders. Such inhibition can enhance neurotransmitter levels and improve cognitive functions.
- Receptor Modulation : The compound's lipophilicity, enhanced by the trifluoroethoxy group, may facilitate its interaction with various receptors, potentially leading to therapeutic effects in conditions like inflammation or infections.
Organic Synthesis
This compound serves as a critical building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions:
- Substitution Reactions : The chloro group can be replaced with other nucleophiles, allowing for the modification of chemical properties.
- Oxidation and Reduction Reactions : The amine group can undergo oxidation to form nitroso or nitro derivatives, while the chloro group can be reduced.
Material Science
In industrial applications, this compound is investigated for developing new materials with tailored chemical properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.
Case Study 1: Enzyme Inhibition Potential
Research has demonstrated that compounds similar to this compound exhibit significant inhibition against AChE. This activity suggests potential applications in treating Alzheimer's disease and other cognitive disorders.
Case Study 2: Synthesis of Derivatives
A study focused on synthesizing derivatives of this compound revealed that modifications to the trifluoroethoxy group significantly impacted biological activity and solubility profiles. These findings highlight the importance of structural variations in developing effective pharmaceuticals.
Unique Attributes
The unique combination of functional groups in this compound provides distinct chemical and biological properties compared to similar compounds. The trifluoroethoxy moiety enhances stability and lipophilicity, making it a valuable candidate for further research.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines
Uniqueness
1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine (CAS No. 1341497-24-2) is an organic compound notable for its unique structural features, including a chloro group and a trifluoroethoxy moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly regarding its interactions with biological systems.
- Molecular Formula : C10H11ClF3NO
- Molecular Weight : 253.65 g/mol
- IUPAC Name : 1-[2-chloro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoroethoxy group enhances the compound's lipophilicity, which facilitates cellular penetration and potentially increases bioavailability. This compound may inhibit enzyme activity or modulate receptor functions through competitive binding at active sites.
Enzyme Inhibition
The compound is hypothesized to inhibit metabolic enzymes, similar to other phenyl-ethylamine derivatives. For example, compounds in this class have shown inhibition against acetylcholinesterase (AChE), which is critical in the treatment of neurological disorders:
Case Studies and Research Findings
Numerous studies have explored the biological activities of structurally related compounds:
- Antioxidant Activity : Compounds similar to this compound have shown high antioxidant capabilities, making them candidates for further exploration in cancer therapy and prevention .
- Cytotoxic Effects : Research on related phenylamines has demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in chemotherapeutic strategies .
- Pharmacological Profiles : A review of pharmacologically active compounds highlighted the significance of substituents like chloro and trifluoroethoxy in enhancing biological activity across various therapeutic areas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
